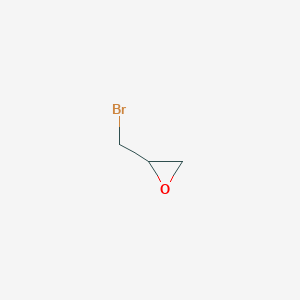

Epibromohydrin

説明

Historical Trajectories in Epoxide Chemistry Research

The journey into the world of epoxides, three-membered cyclic ethers, began in the early 20th century. A pivotal moment in this exploration was the discovery of epoxidation, the process of forming an epoxide ring from an alkene, by Russian chemist Nikolai Prilezhaev. rsc.org Initially, this transformation was achieved using peracids, a method that, despite its limitations in yield and reaction conditions, laid the fundamental groundwork for epoxide chemistry. rsc.orgnih.gov

A significant breakthrough in the practical application of epoxides came in 1934 when Paul Schlack of IG Farben in Germany discovered that epoxides could be cross-linked with amines to create high-molecular-weight polyamine derivatives. hep.com.cn This discovery was a precursor to the development of epoxy resins. Concurrently, in the 1930s, German chemist Paul Schlack developed a rudimentary form of epoxy resin by heating bisphenol A and epichlorohydrin (B41342). researchgate.net

The 1930s also saw the independent work of Swiss chemist Dr. Pierre Castan, who, in 1936, synthesized the first recognized form of epoxy as we know it today. rsc.org Dr. Castan's work, which led to patents for these resins, highlighted their minimal shrinkage and lack of volatile release during curing, opening up possibilities for their use in various applications, including dentistry. hep.com.cnrsc.org In the United States, Dr. S.O. Greenlee also contributed significantly to the development of epoxy resins. hep.com.cnrsc.org

The commercialization of epoxy resins began in earnest in the post-World War II era, with companies like Ciba in Switzerland licensing Dr. Castan's work in 1946. rsc.org The aerospace industry was among the first to adopt these new materials in the early 1950s. rsc.org The subsequent decades saw a diversification of epoxy applications, with the electronics industry utilizing them for component encapsulation in the 1970s. researchgate.net The development of epoxy-based composites in the 1990s further expanded their use in high-performance materials for aerospace, sports, and automotive industries. researchgate.net

Contemporary Significance of Epibromohydrin in Chemical Sciences

This compound (2-(bromomethyl)oxirane) is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis and materials science. nih.govliverpool.ac.uk Its reactivity, stemming from the strained epoxide ring and the presence of a bromine atom, allows for a wide range of chemical transformations.

In organic synthesis, this compound is widely utilized as an alkylating agent. mdpi.comnih.gov It is a key reactant in the multi-step synthesis of various biologically active molecules and complex chemical structures. For instance, it is employed in the synthesis of analogs of febrifugine (B1672321) and P7C3. mdpi.comepa.gov Furthermore, its reaction with carbon dioxide in the presence of specific catalysts leads to the formation of cyclic carbonates, which are valuable as green solvents and intermediates. mdpi.comscienceopen.com this compound is also instrumental in the one-pot synthesis of triazole-oxazolidinones, compounds that have shown antibacterial activities. mdpi.comnih.gov Its utility extends to the synthesis of 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines and oxazolo[3,4-b]pyridazin-7-ones through one-pot cyclization reactions with dilithiated oximes and hydrazones, respectively. openrepository.com

The application of this compound is also prominent in polymer chemistry. It is used for the cross-linking of polymers, enhancing their mechanical and thermal properties. liverpool.ac.uk The ring-opening polymerization of this compound and its derivatives leads to the formation of functional polyethers. researchgate.netresearchgate.net For example, it has been used in the O-alkylation of natural compounds like sesamol (B190485) to create epoxy monomers for subsequent polymerization. researchgate.net These polymers can be further modified to create materials with specific properties, such as cationic copolymers with catechol moieties inspired by mussel adhesive proteins. researchgate.net

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₅BrO |

| Molecular Weight | 136.98 g/mol researchgate.net |

| Appearance | Colorless liquid researchgate.netrroij.com |

| Boiling Point | 134-136 °C mdpi.com |

| Melting Point | -40 °C mdpi.com |

| Density | 1.601 g/mL at 25 °C mdpi.com |

| Refractive Index | n20/D 1.482 mdpi.com |

| CAS Number | 3132-64-7 mdpi.com |

Scope and Research Imperatives for this compound Studies

The future of this compound research is directed towards addressing key challenges in chemical synthesis, materials science, and drug discovery, with a strong emphasis on sustainability and efficiency. rroij.comroutledge.com

A primary research imperative is the development of greener and more sustainable synthetic methodologies involving this compound. rroij.com This includes the design of highly efficient and recyclable catalytic systems for its reactions, such as the synthesis of cyclic carbonates from carbon dioxide. researchgate.net The use of biomass-derived epoxides is also a significant area of future research, aiming to reduce reliance on petrochemical feedstocks. researchgate.net

In materials science, the focus is on creating novel functional polymers and materials with tailored properties. rsc.orgmpie.de The ability to precisely control the ring-opening polymerization of this compound and its derivatives is crucial for designing advanced materials with applications in areas like drug delivery, coatings, and adhesives. rsc.org Future research will likely explore the synthesis of new this compound-based monomers to access polymers with unique architectures and functionalities.

The role of this compound in drug discovery and the synthesis of biologically active molecules continues to be a significant driver of research. nih.govmdpi.com Its utility as a chiral building block in the stereoselective synthesis of complex pharmaceutical intermediates is of particular interest. nih.govmdpi.com Future efforts will likely focus on developing more efficient and stereoselective methods for incorporating the this compound motif into drug candidates. mdpi.com The application of computational methods, such as computer-aided drug design (CADD), will be instrumental in rationally designing and optimizing these molecules. mdpi.com

Furthermore, there is a need for a deeper understanding of the reaction mechanisms involving this compound. researchgate.net This includes detailed kinetic and mechanistic studies, often in conjunction with computational modeling, to optimize reaction conditions and improve selectivity. The development of novel analytical techniques to characterize the complex structures derived from this compound reactions is also a key research area.

Finally, addressing the challenges associated with the reactivity and handling of this compound remains a practical imperative for its broader application in both academic and industrial research settings. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIPXFAANLTWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27815-35-6 | |

| Record name | Oxirane, 2-(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27815-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025237 | |

| Record name | Epibromohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epibromohydrin appears as a colorless volatile liquid. Flash point 22 °F. Slightly soluble in water and denser than water. Toxic by inhalation and ingestion. A strong skin irritant. Used to make rubber., Colorless liquid; [CAMEO] Clear yellow liquid; [NTP] | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epibromohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

273 to 277 °F at 760 mmHg (NTP, 1992), 137 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

133 °F (NTP, 1992) | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ether, benzene, chloroform and ethanol | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.601 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.615 g/cu cm at 14 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.9 [mmHg] | |

| Record name | Epibromohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

3132-64-7 | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Bromomethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epibromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epibromohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epibromohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIBROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E89677I6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (NTP, 1992), -40 °C | |

| Record name | EPIBROMOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPIBROMOHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies Utilizing Epibromohydrin

Epibromohydrin as a Fundamental Building Block in Organic Synthesis

This compound's utility in organic synthesis stems from its two distinct reactive sites: the epoxide ring and the carbon-bromine bond. This dual reactivity allows for sequential or one-pot reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic and carbocyclic frameworks. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, while the bromine atom serves as a good leaving group in substitution reactions. This combination facilitates the construction of complex molecules from simple, readily available starting materials.

The reaction of this compound with ambident dianions, for instance, has been extensively studied, showcasing its role in regioselective cyclization reactions. thieme-connect.com These reactions typically proceed via an initial nucleophilic attack on the bromine-bearing carbon, followed by an intramolecular cyclization involving the epoxide ring. organic-chemistry.org This predictable reactivity pattern has been exploited in the synthesis of various heterocyclic compounds, including pyrrolidin-2-ones, thiazolidines, and oxazines. researchgate.netresearchgate.net

Furthermore, this compound serves as a precursor for other valuable synthetic intermediates. For example, its reaction with silver triflate yields 2,3-epoxypropyl triflate, a useful reagent in situations where the corresponding alcohol, glycidol, would be incompatible with the reaction conditions due to the reactivity of the oxirane ring. dtic.mil This highlights the strategic advantage of using this compound to access reactive intermediates that might otherwise be difficult to prepare.

The versatility of this compound is further demonstrated by its use in the synthesis of borylated cyclobutanols, which are valuable building blocks in medicinal chemistry. rsc.orgrsc.org These examples underscore the pivotal role of this compound as a foundational element in the synthetic chemist's toolbox, enabling the efficient and selective construction of a wide range of molecular targets.

Regioselective and Stereoselective Syntheses

The distinct reactivity of the electrophilic centers in this compound allows for a high degree of control over the regioselectivity and stereoselectivity of its reactions. This is particularly evident in cyclization reactions with various nucleophilic substrates, leading to the formation of highly functionalized cyclic compounds.

The reaction of this compound with dianions derived from various substrates is a powerful method for the synthesis of five- and six-membered heterocyclic rings. The regioselectivity of these reactions is a key feature, with the initial nucleophilic attack generally occurring at the carbon atom bearing the bromine. organic-chemistry.org

A notable application of this compound is the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols, through its reaction with amide dianions. organic-chemistry.orgthieme-connect.com These compounds are important synthetic building blocks and are present in some biologically active molecules. thieme-connect.comorganic-chemistry.org The reaction involves the generation of an amide dianion from an N-arylacetamide using a strong base like n-butyllithium in tetrahydrofuran. organic-chemistry.org This dianion then undergoes a regioselective cyclization with this compound. organic-chemistry.orgthieme-connect.com

The proposed mechanism involves the nucleophilic attack of the dianion on the carbon atom attached to the bromine, followed by an intramolecular cyclization. organic-chemistry.org This method has been shown to be effective for a range of substituted N-arylacetamides, including those with both electron-donating and electron-withdrawing groups, demonstrating its broad substrate compatibility. organic-chemistry.org Impressively, this methodology can also be used to synthesize axially chiral pyrrolidin-2-ones with a high degree of diastereoselectivity. organic-chemistry.orgthieme-connect.com

| Starting Material (N-Arylacetamide) | Product (5-(Hydroxymethyl)pyrrolidin-2-one) | Yield (%) | Diastereomeric Ratio (dr) |

| N-Phenylacetamide | 1-Phenyl-5-(hydroxymethyl)pyrrolidin-2-one | 81 | N/A |

| N-(4-Methoxyphenyl)acetamide | 1-(4-Methoxyphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | 75 | N/A |

| N-(4-Chlorophenyl)acetamide | 1-(4-Chlorophenyl)-5-(hydroxymethyl)pyrrolidin-2-one | 72 | N/A |

| N-(2-tert-Butylphenyl)acetamide | 1-(2-tert-Butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | - | >98:2 |

| N-Phenylpropionamide | 5-(1-Hydroxyethyl)-1-phenylpyrrolidin-2-one | - | 2:1 |

Data sourced from multiple studies. thieme-connect.comorganic-chemistry.org

The synthetic utility of this compound extends to its reactions with oxime and hydrazone dianions, providing regioselective routes to various nitrogen- and oxygen-containing heterocycles. uni-rostock.dethieme-connect.com The one-pot cyclization of dilithiated oximes with this compound yields 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines in a convenient and regioselective manner. researchgate.netresearchgate.netacs.org

Similarly, the reaction of dilithiated hydrazones with this compound leads to the formation of oxazolo[3,4-b]pyridazin-7-ones through a novel domino cyclization. researchgate.netresearchgate.net These reactions highlight the power of using dianionic nucleophiles in combination with this compound to construct complex heterocyclic systems in a single step. uni-rostock.deresearchgate.net The regioselectivity of these cyclizations is a key advantage, allowing for the predictable synthesis of specific isomers. researchgate.netthieme-connect.com

This compound is a key reactant in the synthesis of 3-borylated cyclobutanols via a formal [3+1] cycloaddition with 1,1-diborylalkanes. rsc.orgrsc.orgresearchgate.net This method is of particular interest as cyclobutanes are increasingly recognized as important structural motifs in medicinal chemistry. rsc.orgrsc.org The boryl group in the product serves as a versatile synthetic handle for further functionalization. rsc.org

The reaction proceeds with high levels of enantiospecificity when enantioenriched epibromohydrins are used, providing access to enantioenriched cyclobutanols. rsc.orgrsc.orgnih.gov Furthermore, the use of 1-substituted epibromohydrins allows for the synthesis of cyclobutanols with substituents at three of the four positions on the cyclobutane (B1203170) core. rsc.orgresearchgate.net The stereochemical outcome of the reaction is dependent on the stereochemistry of the starting this compound; syn-epibromohydrins lead to trans products, while anti-epibromohydrins result in cis products. researchgate.net

| This compound Derivative | Product | Enantiospecificity (% es) |

| Enantioenriched 1-substituted this compound | Enantioenriched, polysubstituted borylated cyclobutanol (B46151) | >98 |

Data sourced from a 2022 study. rsc.org

Enantiopure vicinal halohydrins are valuable building blocks in the synthesis of numerous pharmaceuticals and natural products. researchgate.net While not a direct cyclization, the derivatization of this compound is a key step in accessing these important chiral intermediates. Biocatalytic methods, in particular, have emerged as powerful tools for the stereoselective synthesis of vicinal halohydrins. researchgate.net

One approach involves the enzymatic kinetic resolution of racemic halohydrins, which can be derived from this compound. For instance, halohydrin dehalogenases can catalyze the enantioselective ring-closure of a halohydrin to an epoxide, allowing for the separation of enantiomers. google.com Another strategy is the enantioselective reduction of α-haloketones, which can be subsequently converted to chiral epoxides and then to vicinal halohydrins. mdpi.com

A bi-enzymatic sequence involving a photochemoenzymatic olefin hydroxyhalogenation followed by a lipase-catalyzed kinetic resolution has been developed to produce enantiomerically pure vicinal halohydrins. doi.org This highlights the synergy between different catalytic methods in achieving high levels of stereocontrol. The ability to access both enantiomers of a vicinal halohydrin is often possible by selecting the appropriate enzyme or reaction conditions. doi.org

Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones via Amide Dianions

Formation of Substituted Cyclobutanols

Multi-Component Coupling Reactions

Multi-component reactions (MCRs), where several reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.netarabjchem.org this compound is an excellent substrate for such processes, enabling the rapid assembly of functionalized molecules. nih.gov

The reaction of epoxides with carbon dioxide (CO₂) is a prominent green chemistry pathway for CO₂ fixation, yielding cyclic carbonates which are valuable as polar aprotic solvents, electrolyte components in batteries, and precursors for polymers. mdpi.comresearchgate.net This reaction is 100% atom-economical and provides a safer alternative to traditional methods using phosgene. mdpi.com this compound can be effectively coupled with CO₂ using various catalytic systems. sigmaaldrich.com

Researchers have demonstrated high conversion rates of this compound to its corresponding cyclic carbonate under different conditions. For instance, using the metal-organic framework MIL-101(Cr) as a heterogeneous catalyst, a greater than 99% conversion was achieved under mild conditions of 35 °C and 1.5 bar of CO₂ pressure, without the need for a co-catalyst or solvent. mdpi.com Another approach utilized a biorenewable catalyst, zinc adeninium bromide (Zn-AHBr), which achieved quantitative conversion of this compound at 80 °C and atmospheric pressure. ju.edu.jo Deep eutectic solvents (DES) have also been employed as inexpensive and biodegradable catalysts, yielding 97% of the cyclic carbonate from this compound. mdpi.com Other catalytic systems include bis(triphenylphosphine)imminium(PPN)-manganese carbonyl complexes and various boron-based catalysts. sigmaaldrich.com

Catalytic Systems for this compound-CO₂ Coupling

| Catalyst System | Reaction Conditions | Conversion/Yield | Source |

|---|---|---|---|

| MIL-101(Cr) | 35 °C, 1.5 bar CO₂, solvent-free | >99% Conversion | mdpi.com |

| Zinc Adeninium Bromide (Zn-AHBr) | 80 °C, 1 atm CO₂, 8-16 h | Quantitative Conversion | ju.edu.jo |

| Deep Eutectic Solvents (DES) | Ambient conditions | 97% Yield | mdpi.com |

| Zn(3,3'-L) / Zn(3,5'-L) | 393 K (120 °C), 5 bar CO₂, solvent-free | High Conversion | researchgate.net |

This compound is a key starting material for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. scispace.comthieme-connect.com

A notable application of this compound in multi-component reactions is the one-pot synthesis of C-5-substituted triazole-oxazolidinones. nih.govresearchgate.net This process involves a bromide-catalyzed cycloaddition between an aryl isocyanate and this compound, followed by a three-component Huisgen cycloaddition. nih.govresearchgate.netresearchgate.net The resulting library of triazole-oxazolidinone compounds has been screened for antimicrobial activity, with some derivatives showing significant potency against various bacterial strains, including Mycobacterium smegmatis. nih.govresearchgate.net For example, the compound 3-(4-acetyl-phenyl)-5-((1H-1,2,3-triazol-1-yl)methyl)-oxazolidin-2-one demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against M. smegmatis, a potency four times greater than the reference drug isoniazid. nih.govresearchgate.net

This compound has been utilized in the double alkylation of carbazoles. researchgate.netdntb.gov.ua This reaction has been applied to synthesize conjugates of carbazoles and tetrahydrocarbazoles by alkylating them with 9-oxiranylmethylcarbazoles (derived from this compound). researchgate.net A comparative analysis of these hybrid compounds revealed that the nature of the pharmacophore moieties significantly influences their biological activity, such as the inhibition of butyrylcholinesterase (BChE) and free radical scavenging ability, which are relevant to the treatment of neurodegenerative diseases. researchgate.net

Synthesis of Heterocyclic Compounds

Triazole-Oxazolidinone Synthesis

Analog and Derivative Synthesis

The unique structure of this compound makes it an important reactant for creating analogs of complex natural products and other bioactive molecules. sigmaaldrich.com

This compound serves as a key starting material in the multistep synthesis of various bioactive compounds and their analogues. sigmaaldrich.comsigmaaldrich.com

One significant example is its use in the total synthesis of bruguiesulfurol, a marine disulfide-containing natural product. mdpi.com The synthesis was successfully achieved using this compound as the starting material, with a 2-tetrahydropyranyl group employed for hydroxyl protection, which could be easily removed under acidic conditions. mdpi.com

Furthermore, this compound is a documented reactant in the synthesis of analogues of febrifugine (B1672321), an antimalarial alkaloid, and P7C3, a compound known for its proneurogenic and neuroprotective activities. sigmaaldrich.comsigmaaldrich.com In medicinal chemistry, there is a growing interest in cyclobutane scaffolds, and this compound has been used to synthesize 3-borylated cyclobutanols. researchgate.net This formal [3+1]-cycloaddition between this compound and 1,1-diborylalkanes provides access to substituted cyclobutanols that contain synthetic handles for further chemical modification. researchgate.net The triazole-oxazolidinones synthesized from this compound, as previously mentioned, are another class of bioactive analogues with potent antibacterial properties. nih.gov

Bioactive Analogues Synthesized from this compound

| Analogue/Derivative Class | Starting Material | Bioactivity/Application | Source |

|---|---|---|---|

| Bruguiesulfurol | This compound | Marine natural product | mdpi.com |

| Febrifugine Analogues | This compound | Antimalarial | sigmaaldrich.comsigmaaldrich.com |

| P7C3 Analogues | This compound | Proneurogenic, neuroprotective | sigmaaldrich.comsigmaaldrich.com |

| Triazole-Oxazolidinones | This compound | Antibacterial | nih.govresearchgate.net |

| 3-Borylated Cyclobutanols | This compound | Medicinal chemistry scaffolds | researchgate.net |

Preparation of Functionalized Eugenol (B1671780) Derivatives

This compound serves as a key reagent in the synthesis of functionalized derivatives of eugenol, a naturally occurring phenolic compound. The primary route for this functionalization involves the O-derivatization of eugenol's hydroxyl group. mdpi.comresearchgate.net This process, a type of direct glycidylation, involves reacting the phenolic hydroxyl group with this compound, often in a basic environment. mdpi.commdpi.com this compound is sometimes utilized as an alternative to its more common analogue, epichlorohydrin (B41342), for these reactions. mdpi.comscispace.com

The synthesis typically proceeds in a basic medium, such as in the presence of potassium carbonate (K₂CO₃), and is often conducted in a solvent like acetonitrile (B52724) (ACN) under reflux conditions. mdpi.comresearchgate.net This reaction leads to the formation of an epoxide derivative of eugenol, specifically 2-((4-allyl-2-methoxyphenoxy)methyl)oxirane, also known as eugenol glycidyl (B131873) ether. mdpi.com

Research Findings:

Detailed studies have demonstrated the successful synthesis of this eugenol derivative. In one specific preparation, eugenol was reacted with this compound in refluxing acetonitrile with potassium carbonate as the base. researchgate.net The reaction conditions and resulting yield from this O-derivatization are outlined below.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Eugenol, this compound | K₂CO₃, Acetonitrile (ACN), Reflux, 4 h | 2-((4-allyl-2-methoxyphenoxy)methyl)oxirane | Not explicitly stated in the provided text | mdpi.comresearchgate.net |

This methodology is not limited to eugenol. A similar O-alkylation strategy using this compound has been successfully applied to other phenolic compounds, such as sesamol (B190485). The reaction of sesamol with this compound yielded the corresponding epoxy monomer, demonstrating the versatility of this synthetic approach. researchgate.net

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Sesamol | This compound | Sesamol-derived epoxy monomer | 77% | researchgate.net |

The resulting epoxide ring on the functionalized eugenol derivative is a highly reactive intermediate. uminho.pt It can undergo further reactions, such as ring-opening with various nucleophiles, allowing for the synthesis of a diverse array of more complex eugenol-based structures. uminho.ptresearchgate.net

Mechanistic Investigations of Epibromohydrin Reactivity

Epoxide Ring-Opening Reactions

The reactivity of epibromohydrin is dominated by the strained three-membered epoxide ring, which is susceptible to ring-opening by various reagents. mdpi.com This section details the mechanisms and controlling factors of these reactions.

The opening of the this compound ring can be initiated by either nucleophiles (under basic or neutral conditions) or acids. youtube.com

Under basic or neutral conditions, the reaction proceeds via a standard S\textsubscript{N}2 mechanism. A strong nucleophile directly attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. libretexts.org Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. libretexts.orglibretexts.org For this compound, this attack occurs at the carbon atom not bearing the bromomethyl group. The reaction with hydroxide (B78521) ion, for instance, proceeds at elevated temperatures, overcoming the normally poor leaving group nature of the ether oxygen due to the inherent strain of the epoxide ring. libretexts.org The primary hydrolysis product of this compound is 1-bromo-2,3-propanediol. nih.gov

In an acid-catalyzed ring-opening, the epoxide oxygen is first protonated by the acid. youtube.comlibretexts.org This protonation makes the epoxide a much better electrophile and weakens the C-O bonds. The nucleophile then attacks one of the carbons of the protonated epoxide. libretexts.org Unlike base-catalyzed reactions, the regiochemistry of acid-catalyzed opening is more complex. libretexts.org If the epoxide carbons are primary and secondary, the nucleophile tends to attack the less substituted carbon in an S\textsubscript{N}2-like fashion. libretexts.org However, if one carbon is tertiary, the attack favors that carbon due to the development of a partial positive charge, indicating a mechanism with S\textsubscript{N}1 character. libretexts.org The reaction of epoxides with anhydrous hydrohalic acids (HX) results in the formation of a trans-halohydrin. libretexts.orglibretexts.org

Controlling the stereochemistry and regiochemistry of the ring-opening reaction is crucial in synthesis. A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors reaction at one functional group position over another. masterorganicchemistry.com

Regioselectivity: The site of nucleophilic attack is highly dependent on the reaction conditions.

Base-Catalyzed/Nucleophilic Conditions: The reaction is governed by sterics. The nucleophile attacks the less sterically hindered β-carbon (the CH\textsubscript{2} of the oxirane ring), proceeding via a classic S\textsubscript{N}2 mechanism. This preference is due to lower steric (Pauli) repulsion at the less substituted site.

Acid-Catalyzed Conditions: The reaction is governed by electronics. After protonation of the epoxide oxygen, a partial positive charge (carbocation-like character) develops on the epoxide carbons. The more substituted α-carbon (the CH bearing the bromomethyl group) can better stabilize this positive charge. Consequently, the nucleophile preferentially attacks the more substituted carbon. This pathway involves a transition state that is between a pure S\textsubscript{N}1 and S\textsubscript{N}2 mechanism. libretexts.org

Stereoselectivity: Epoxide ring-opening reactions are typically stereospecific. Both acid- and base-catalyzed mechanisms proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile, a hallmark of the S\textsubscript{N}2 reaction. youtube.comlibretexts.org For example, the acid-catalyzed hydrolysis of an epoxide like 1,2-epoxycyclohexane yields trans-1,2-cyclohexanediol (B13532) because the nucleophile (water) attacks from the side opposite the protonated epoxide bond. libretexts.org The use of chiral catalysts, such as metal-salen complexes, can be employed to achieve enantioselective ring-opening, producing an excess of one enantiomer of the product from a prochiral or racemic epoxide. mdpi.comgoogle.com

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. google.com Dynamic kinetic resolution (DKR) is an advanced form of this where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical 100% yield of a single enantiomeric product. wikipedia.org

This compound is a suitable substrate for DKR. google.com In a hydrolytic kinetic resolution (HKR) process, a racemic epoxide reacts with water in the presence of a chiral catalyst. One enantiomer reacts faster to form a diol, leaving the unreacted, slower-reacting enantiomer in excess. In the DKR of this compound, a racemization catalyst is added to interconvert the this compound enantiomers. This allows the chiral ring-opening catalyst to convert the entire racemic starting material into a single enantiomer of the product diol.

For example, the DKR of this compound has been successfully performed using a chiral Co(salen) complex in a continuous-flow reactor system. beilstein-journals.org This system provided the desired (R)-3-bromo-1,2-propanediol in high yield and excellent enantioselectivity over multiple, long-duration runs. beilstein-journals.org

| Run | Scale (mmol) | Duration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 1 | 20 h | 87 | 93 |

| 2 | 1 | 20 h | 76 | 91 |

| 3 | 1 | 20 h | 79 | 92 |

| 4 | 10 | 6 days | Similar to previous runs | Similar to previous runs |

Stereoselective and Regioselective Control in Ring-Opening

Alkylation Mechanisms

This compound is a bifunctional alkylating agent, meaning it has two electrophilic sites that can react with nucleophiles. nih.govcolby.edu This property underlies its interaction with biological macromolecules.

This compound can react with and form covalent adducts with biological macromolecules like DNA and proteins. nih.govnih.gov Its bifunctional nature allows it to form cross-links, which are particularly significant lesions. nih.gov The reaction with DNA involves an initial alkylation at a nucleophilic site on a DNA base, followed by a second alkylation step, which can result in an interstrand cross-link. nih.gov

Studies using denaturing polyacrylamide gel electrophoresis have shown that this compound forms interstrand cross-links within DNA oligomers, primarily between deoxyguanosine residues. nih.govcolby.edu The proposed mechanism suggests that the initial alkylation occurs at the N7 position of a guanine (B1146940) base. colby.edu this compound has been found to be a more efficient cross-linking agent than the related compound, epichlorohydrin (B41342). nih.gov In addition to DNA-DNA cross-links, bis-electrophiles like this compound can also mediate the formation of DNA-protein cross-links, for instance with the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.govresearchgate.net

The efficiency of DNA alkylation by epihalohydrins is sensitive to pH, and the optimal pH for cross-linking differs between this compound (EBH) and epichlorohydrin (ECH). nih.govcolby.edu For this compound, the maximal efficiency for forming interstrand cross-links occurs at a neutral pH of 7.0. nih.gov This is in contrast to epichlorohydrin, which shows maximum cross-linking at a more acidic pH of 5.0. nih.gov

The efficiency of this compound cross-linking at its optimal pH is notably greater than that of epichlorohydrin, even over shorter reaction times. nih.gov For instance, after 8 hours at 37°C, this compound produced a significantly higher percentage of cross-linked DNA at pH 7.0 compared to the amount produced by epichlorohydrin at pH 5.0 after 12 hours. nih.gov

| pH | Cross-link % (4 h) | Cross-link % (8 h) | Cross-link % (12 h) |

|---|---|---|---|

| 5.0 | ~1.0 | ~1.5 | ~2.0 |

| 6.0 | ~1.8 | ~2.8 | ~3.5 |

| 7.0 | ~2.5 | ~4.2 | ~5.5 |

Interaction with Biological Macromolecules (e.g., DNA Alkylation)

Catalytic Activation Mechanisms

The reactivity of this compound is significantly influenced by the presence of catalysts, which facilitate its transformation through various mechanistic pathways. The activation of the epoxide ring is a key step in many of its reactions, and this is often achieved through catalytic means. Catalysts can function as Lewis acids, Brønsted acids, or can operate through more complex mechanisms involving dual activation.

Lewis acid catalysis is a common strategy for activating the epoxide ring of this compound towards nucleophilic attack. Lewis acids coordinate to the oxygen atom of the epoxide, which polarizes the C-O bonds and makes the carbon atoms more electrophilic and susceptible to ring-opening. researchgate.net For instance, in the ring-opening polymerization of a sesamol-derived epoxy monomer of this compound, a Lewis acid initiator/catalyst system comprising MePh₃PBr/ⁱBu₃Al was effectively used. researchgate.netdigitellinc.com Similarly, the reaction of epoxides with organometallic reagents, which can be sluggish on their own, is often accelerated by the addition of Lewis acid catalysts like copper(I) salts. mdpi.com In some cases, the in situ generated magnesium species can act as a Lewis acid to activate the epoxide ring. mdpi.com Heterogeneous Lewis acid catalysts, such as Sn-Beta zeolite, have also been investigated for the ring-opening of epichlorohydrin (a related epoxide) with alcohols, demonstrating high activity and regioselectivity. ucdavis.edu The catalytic activity in such systems is highly dependent on the nature of the support and the specific Lewis acidic species employed. ucdavis.edu

Ionic liquids (ILs) have emerged as highly effective catalysts for this compound reactions, particularly in the cycloaddition reaction with carbon dioxide (CO₂) to produce cyclic carbonates. nih.govresearchgate.net These catalysts often exhibit a dual-function mechanism. For example, in the case of amine-functionalized ionic liquids (AFILs), the imidazolium (B1220033) ring can act as a Lewis acid to activate the epoxide, while the amine functionality can interact with and activate the CO₂ molecule. nih.govrsc.org DFT calculations have shown that in some systems, one part of the catalyst interacts with the epoxide to increase its susceptibility to ring-opening, while another part forms a carbonic acid intermediate from CO₂. rsc.org

Organocatalysis has also been successfully applied to reactions involving this compound. For instance, the hydrolytic kinetic resolution of this compound can be achieved using a chiral Co(salen) complex, where the catalyst facilitates the enantioselective ring-opening with water. beilstein-journals.org In some organocatalytic systems for the synthesis of cyclic carbonates, it has been proposed that the catalyst, such as a phenol-containing ionic liquid, activates the epoxide through hydrogen bond donation. rsc.org

The following table summarizes the catalytic activity of various systems in the cycloaddition of CO₂ with epoxides, including this compound and the related epichlorohydrin.

| Catalyst/Co-catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| 1-butyl-3-methylimidazolium bromide (BMimBr) | Epichlorohydrin | 90 | 650 kPa | 2 | 94 | ui.ac.id |

| 1-(2-hydroxyethyl)-3-methylimidazolium bromide (HEMIMBr) | Epichlorohydrin | 125 | 2.0 | - | 93.5 | ui.ac.id |

| Amine-functionalized ionic liquid (AFIL) | Epichlorohydrin | 80 | 0.1 | 3 | 85 | nih.govfrontiersin.org |

| {Ni₄L(OH)₂} / TBAB | This compound | 100 | 1.0 | 9 | ~40 | rsc.org |

| Chiral Co(salen) complex | This compound | - | - | 20 | 76-87 | beilstein-journals.org |

Proton Exchange Phenomena in Catalyzed Processes

Proton exchange is a crucial mechanistic feature in several catalyzed reactions of this compound. This phenomenon often plays a key role in the catalytic cycle, facilitating the formation of reactive intermediates and the regeneration of the catalyst.

In the one-pot synthesis of functionalized cyclic carbonates from CO₂, this compound, and phenols (or thiophenols/carboxylic acids) catalyzed by hydroxyl-functionalized ionic liquids, mechanistic studies have indicated that proton exchange is a pivotal step. researchgate.netresearchgate.net A proposed mechanism involves the initial reaction of phenol (B47542) with this compound to form 1-bromo-3-phenoxy-2-propanol. researchgate.net Concurrently, the ionic liquid's bromide anion opens the epoxide ring of another this compound molecule to form an alkoxide intermediate. researchgate.net A proton exchange then occurs between the newly formed 1-bromo-3-phenoxy-2-propanol and the alkoxide intermediate. researchgate.net This proton transfer is crucial for the subsequent steps of the reaction.

The following table presents data from a kinetic study of the cycloaddition of CO₂ and this compound, which is a reaction where proton exchange mechanisms can be operative.

| Time (min) | This compound (mmol) | ln(nₐ,₀ / nₐ) |

| 10 | 7.2897 | 0.0015 |

| 20 | 7.1274 | 0.0240 |

| 40 | 7.0353 | 0.0370 |

| 60 | 6.9649 | 0.0471 |

| 90 | 6.7710 | 0.0753 |

| 120 | 6.5487 | 0.1087 |

| This data indicates a pseudo-first-order dependence of the reaction rate on the concentration of this compound under the studied conditions. rsc.org |

Applications of Epibromohydrin in Materials Science and Polymer Chemistry

Cross-linking Agent in Polymer Science

Cross-linking is a chemical process that involves the formation of bonds between polymer chains, resulting in a more rigid and durable three-dimensional network structure. wikipedia.org This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of polymeric materials. hengdasilane.com Epibromohydrin serves as an effective cross-linking agent due to its bifunctional nature. The highly reactive epoxide ring can undergo ring-opening polymerization with various nucleophiles, such as amines and hydroxyl groups, present in polymer backbones. Simultaneously, the bromine atom can participate in nucleophilic substitution reactions, providing an additional site for cross-linking.

This dual reactivity allows for the creation of densely cross-linked networks in a variety of polymer systems. For instance, in the production of certain synthetic rubbers and resins, this compound is used to introduce covalent bonds between polymer chains, thereby improving their elasticity and strength. nih.gov The use of this compound as a cross-linking agent is also documented in the formulation of coatings and adhesives to enhance their durability and performance. hengdasilane.comgoogle.com

Precursor for Advanced Polymeric Materials

This compound is a key starting material for the synthesis of a range of advanced polymers with tailored properties. Its ability to introduce specific functional groups into a polymer structure makes it a valuable building block in polymer chemistry.

This compound is utilized in the synthesis of polycarbonates and polyurethanes. google.com Cyclic carbonates, which are precursors to polycarbonates, can be synthesized through the reaction of this compound with carbon dioxide. researchgate.netresearchgate.net This process often employs catalysts to facilitate the cycloaddition of CO2 to the epoxide ring of this compound. researchgate.net The resulting functionalized cyclic carbonates can then be used in polymerization reactions to produce polycarbonates with specific properties. researchgate.netresearchgate.netgoogle.com

In the context of polyurethanes, this compound can be used to synthesize specialized polyols. These polyols, containing reactive hydroxyl groups, can then be reacted with isocyanates to form polyurethane networks. google.com The incorporation of bromine atoms from this compound can also impart flame-retardant properties to the final polyurethane material.

Epoxy thermosets are a class of high-performance polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties. nih.gov this compound plays a crucial role in the development of novel epoxy thermosets. researchgate.net It can be used to synthesize custom epoxy monomers by reacting it with various precursor molecules. For example, direct epoxidation of compounds with this compound can yield new epoxy monomers. researchgate.net These monomers, when cured with appropriate hardeners, form highly cross-linked thermoset networks.

Research has explored the use of this compound to create bio-based epoxy monomers as a more sustainable alternative to petroleum-derived ones. mdpi.com For instance, natural compounds like sesamol (B190485) have been reacted with this compound to produce epoxy monomers that can then be polymerized. digitellinc.com This approach allows for the development of thermoset materials with a reduced environmental footprint.

Synthesis of Polycarbonates and Polyurethanes

Functionalization of Adsorbent Materials

The modification of material surfaces to enhance their adsorption capabilities is a significant area of research in environmental science and chemical engineering. This compound is employed to functionalize various materials, creating effective adsorbents for the removal of pollutants from water. chalmers.se

A notable application of this compound is in the synthesis of modified polyamine resins for water treatment. researcher.life Researchers have successfully synthesized a novel this compound-modified crosslinked polyamine resin (EBPAR). google.comresearchgate.net This process involves the reaction of a polyamine with this compound, which acts as both a cross-linker and a functionalizing agent. The resulting resin possesses a high density of functional groups, including amine and hydroxyl groups, which are effective in binding with various contaminants. researchgate.netresearchgate.net

The synthesis of these resins is a key step in developing advanced materials for environmental remediation. The properties of the final resin, such as its surface area and thermal stability, can be tailored by controlling the reaction conditions during its synthesis. researchgate.net

This compound-modified resins have demonstrated high efficiency in removing environmental pollutants, such as organic dyes, from aqueous solutions. researchgate.netscilit.com The adsorption process is governed by several mechanisms, including electrostatic interactions, hydrogen bonding, and π-π interactions between the resin and the contaminant molecules. acs.orgresearchgate.net

For instance, a study on an this compound-modified crosslinked polyamine resin (EBPAR) showed highly efficient removal of anionic dyes like Methyl Orange (MO) and Eriochrome Black T (EBT). researchgate.netresearchgate.net The adsorption capacity of the resin was found to be dependent on factors such as pH, adsorbent dosage, and initial dye concentration. researchgate.netgnest.org The positively charged surface of the resin at acidic pH values promotes strong electrostatic attraction with the anionic dye molecules. acs.org The presence of aromatic rings in the resin structure also facilitates π-π stacking interactions with aromatic dyes. researchgate.net Kinetic studies have shown that the adsorption process can be controlled by different rate-limiting steps, such as film diffusion or intra-particle diffusion, depending on the specific contaminant. researchgate.net

Table of Research Findings on this compound-Modified Adsorbents:

| Adsorbent | Target Pollutant(s) | Key Findings |

| This compound-Modified Crosslinked Polyamine Resin (EBPAR) | Methyl Orange (MO), Eriochrome Black T (EBT) | Efficient removal of MO (>99%) at pH 4-6 and EBT (>97%) at pH 3. Adsorption mechanisms include electrostatic interactions and π-π stacking. researchgate.netresearchgate.net |

| Guanidinated this compound Functionalized γ-Fe2O3@TiO2 | Organic Azides | Serves as a magnetically recyclable nanocatalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net |

Environmental Behavior and Biotransformation Pathways of Epibromohydrin

Environmental Release and Distribution

The environmental distribution of epibromohydrin is governed by its physicochemical properties. Its production and use can lead to its release into different environmental compartments, where it undergoes various transport and degradation processes. nih.gov

With an estimated vapor pressure of 9.9 mmHg at 25°C, this compound is expected to exist exclusively as a vapor in the atmosphere if released to air. nih.gov In the vapor phase, its primary degradation pathway is reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 34 days. nih.govcanbipharm.com Direct photolysis is not considered a significant environmental fate process for this compound. nih.gov

If released into soil, this compound is predicted to have high mobility, based on an estimated Koc value of 70. nih.gov This suggests a low potential for adsorption to soil organic matter. Volatilization from moist soil surfaces is anticipated to be a significant fate process, driven by an estimated Henry's Law constant of 2.4 x 10⁻⁶ atm-cu m/mole. nih.gov It may also volatilize from dry soil surfaces due to its vapor pressure. nih.gov

In aquatic environments, this compound is not expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is also considered an important fate process. nih.gov The estimated volatilization half-lives for a model river and a model lake are 38 hours and 22 days, respectively. nih.govcanbipharm.com Furthermore, with an estimated bioconcentration factor (BCF) of 3, the potential for this compound to accumulate in aquatic organisms is low. nih.govcanbipharm.com

| Property | Value | Environmental Implication |

| Vapor Pressure (25°C) | 9.9 mmHg | Exists as a vapor in the atmosphere nih.gov |

| Atmospheric Half-life | ~34 days | Degrades via reaction with hydroxyl radicals nih.govcanbipharm.com |

| Koc | 70 | High mobility in soil nih.gov |

| Henry's Law Constant | 2.4 x 10⁻⁶ atm-cu m/mole | Volatilization from moist soil and water is significant nih.gov |

| Volatilization Half-life (River) | 38 hours | Rapid volatilization from moving water nih.govcanbipharm.com |

| Volatilization Half-life (Lake) | 22 days | Slower volatilization from still water nih.govcanbipharm.com |

| Bioconcentration Factor (BCF) | 3 | Low potential for bioaccumulation in aquatic organisms nih.govcanbipharm.com |

Atmospheric Fate and Degradation

Degradation Pathways and Kinetics

This compound is subject to both abiotic and biotic degradation processes in the environment, which ultimately determine its persistence.

Hydrolysis is a primary degradation pathway for this compound in moist soil and water. nih.govcanbipharm.com The measured half-life for hydrolysis in water at 25°C and pH 7 is 16 days. nih.govcanbipharm.com The hydrolysis of this compound is a complex process that can be influenced by the presence of various ions in the environmental media. nih.govcanbipharm.com The principal product of hydrolysis is 1-bromo-2,3-propanediol. nih.govcanbipharm.com However, other anions, such as chloride, can react with this compound to form products like 1-bromo-3-chloro-2-propanol. canbipharm.com At a neutral pH of 7, base-mediated hydrolysis is considered the predominant pathway. europa.eu

Biodegradation by microorganisms is another crucial pathway for the removal of this compound from the environment. nih.govmdpi.comwikipedia.org While specific data for this compound is limited, information from the structurally similar compound epichlorohydrin (B41342) suggests that biodegradation can be an important fate process in acclimated soil or water. nih.gov

Biotic Degradation by Microorganisms

Identification of Degradation Products and Intermediates

The environmental degradation of this compound occurs through both abiotic and biotic pathways, leading to the formation of several intermediate and final products. Abiotic hydrolysis is considered the principal degradation mechanism in aqueous environments. nih.govcanbipharm.com The products formed during hydrolysis are influenced by the ionic composition of the water. nih.govcanbipharm.com In typical environmental conditions (pH 7, 25°C), the primary hydrolysis product is 1-bromo-2,3-propanediol . nih.govcanbipharm.com However, in the presence of other nucleophilic anions, such as chloride, competing reactions can occur, yielding products like 1-bromo-3-chloro-2-propanol . nih.govcanbipharm.com Further degradation can ultimately lead to the formation of glycerol . europa.eueuropa.eu

Microbial action also contributes to the biotransformation of this compound. While direct degradation pathways for this compound are not as extensively documented as for its chlorinated analog, epichlorohydrin, enzymatic activities capable of transforming this compound have been identified. Epoxide hydrolases from bacterial strains such as Pseudomonas sp. AD1 and Agrobacterium radiobacter AD1, which are active in degrading epichlorohydrin, have also been shown to catalyze the hydrolysis of this compound. microbiologyresearch.orgnih.govacs.org This enzymatic hydrolysis would similarly produce 1-bromo-2,3-propanediol. microbiologyresearch.org By analogy to the degradation pathways of epichlorohydrin by certain bacteria, subsequent dehalogenation could lead to intermediates like glycidol . microbiologyresearch.org Another documented microbial pathway for the related epichlorohydrin involves isomerization to chloroacetone , which is then further degraded to acetone . asm.orgnih.gov

| Degradation Pathway | Products and Intermediates | Reference |

|---|---|---|

| Abiotic (Hydrolysis) | 1-bromo-2,3-propanediol (primary product) | nih.govcanbipharm.com |

| 1-bromo-3-chloro-2-propanol (in presence of chloride ions) | nih.govcanbipharm.com | |

| Glycerol (ultimate product) | europa.eueuropa.eu | |

| Biotic (Enzymatic) | 1-bromo-2,3-propanediol (via epoxide hydrolase) | microbiologyresearch.orgnih.gov |

| Glycidol (potential intermediate post-dehalogenation) | microbiologyresearch.org |

Comparative Degradation Rates with Related Epoxides

The rate of this compound degradation varies significantly depending on the mechanism (biotic vs. abiotic) and in comparison to structurally related epoxides.

In studies with whole-cell suspensions of Xanthobacter strain Py2, the enzymatic degradation rate of this compound was found to be considerably slower than that of other aliphatic epoxides. asm.orgnih.gov The observed order of degradation rates was: propylene (B89431) oxide > epifluorohydrin (B110758) > epichlorohydrin > this compound . asm.orgnih.gov In one study, while propylene oxide was completely degraded in 3.5 minutes and both epifluorohydrin and epichlorohydrin were degraded within 30 minutes, only 23% of the initial this compound was degraded after a 2-hour incubation period. asm.org This suggests that the larger bromine atom hinders the enzymatic conversion process in this specific bacterial strain. asm.org Similarly, crude extracts from Pseudomonas sp. AD1 showed the highest epoxide hydrolase activity toward propylene oxide, though this compound and epichlorohydrin were also converted. microbiologyresearch.org

Conversely, for abiotic degradation pathways, the trend can be different. The rate of dehydrohalogenation reactions, an abiotic process, is dependent on the strength of the carbon-halogen bond. europa.eu The expected ease of elimination follows the series Br > Cl > F, suggesting that this compound could undergo certain abiotic reactions more readily than epichlorohydrin. europa.eu Some reports suggest that this compound likely hydrolyzes via the same mechanisms as epichlorohydrin, but at slightly faster rates. epa.gov

| Compound | Time for Complete Degradation | Relative Rate |

|---|---|---|

| Propylene oxide | 3.5 minutes | Fastest |

| Epifluorohydrin | < 30 minutes | Fast |

| Epichlorohydrin | < 30 minutes | Fast |

| This compound | > 2 hours (23% degraded in 2 hours) | Slowest |

Ecological Implications and Bioconcentration Potential

The ecological implications of this compound are shaped by its environmental fate, mobility, and potential to accumulate in organisms. Its release into the environment can occur from its use as a flame retardant and a cross-linking agent for polymers. nih.govcanbipharm.com

This compound is considered harmful to aquatic organisms. scbt.com Once released into water, it is not expected to adsorb significantly to suspended solids or sediment, which is consistent with its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) values that range from 4.5 to 70, indicating high to very high mobility. nih.govcanbipharm.comcoleparmer.com This high mobility suggests a potential for leaching into groundwater. coleparmer.com In water, the primary degradation process is hydrolysis, with a reported half-life of 16 days at 25°C and pH 7. nih.govcanbipharm.com Volatilization from water surfaces is also an expected fate process, with estimated half-lives of 38 hours for a model river and 22 days for a model lake. nih.govcanbipharm.com

The potential for this compound to bioaccumulate in aquatic organisms is low. nih.govcanbipharm.com This is supported by a low estimated bioconcentration factor (BCF), with values reported between 0.5 and 3.16. nih.govcanbipharm.comcoleparmer.com According to standard classification schemes, these BCF values suggest that bioconcentration in the food chain is not a significant concern. nih.gov

| Parameter | Estimated Value | Implication | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 0.5 - 3.16 | Low potential for bioaccumulation | nih.govcanbipharm.comcoleparmer.com |

| Soil Partition Coefficient (Koc) | 4.5 - 70 | Very high to high mobility in soil | nih.govcanbipharm.comcoleparmer.com |

| Hydrolysis Half-life (in water, pH 7, 25°C) | 16 days | Primary degradation process in water | nih.govcanbipharm.com |

| Atmospheric Half-life | 34 days | Degraded by hydroxyl radicals in air | nih.govcanbipharm.com |

Biological Interactions and Toxicological Studies of Epibromohydrin

Molecular Mechanisms of Biological Activity

Epibromohydrin (EBH) is recognized as a direct-acting alkylating agent that interacts with nucleophilic sites within cellular macromolecules. nih.gov This reactivity is central to its biological effects.

Electrophilic Modification of Biomolecules

This compound's structure, featuring an epoxide ring, makes it an electrophilic compound. nih.gov This characteristic allows it to react with nucleophilic biomolecules, such as proteins and nucleic acids. nih.govnih.gov The epoxide group is a key functional component that can form covalent bonds with these essential cellular components, leading to their modification and potentially disrupting their normal functions. nih.govscbt.com This process of electrophilic modification is a primary mechanism behind the biological activity of this compound. nih.gov

Genotoxicity and Mutagenicity Assessments

This compound has been identified as a genotoxic and mutagenic compound in various studies. nih.govebi.ac.uk Its ability to directly interact with and damage DNA is a significant aspect of its toxicological profile. nih.gov

DNA Alkylation and Cross-linking

As a bifunctional alkylating agent, this compound can form adducts with DNA. nih.govnih.gov This process involves the covalent bonding of the this compound molecule to the DNA structure. nih.gov Specifically, it has been shown to cause alkylation at the N7 position of guanine (B1146940) residues. colby.edu

Furthermore, this compound is capable of inducing both interstrand and DNA-protein cross-links. nih.govnih.govcolby.educolby.edu Interstrand cross-links are formed between deoxyguanosine residues in DNA. nih.govacs.org Studies comparing this compound with its chlorinated analog, epichlorohydrin (B41342) (ECH), have demonstrated that this compound is a more efficient cross-linking agent. nih.govcolby.eduacs.org The optimal pH for this cross-linking activity also differs, with this compound being more effective at a neutral pH of 7.0. acs.orgnih.gov

In the presence of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), this compound can lead to the formation of AGT-DNA cross-links. nih.govnih.gov This occurs through two proposed pathways: one where an AGT-epibromohydrin intermediate reacts with DNA, and another where a DNA-epibromohydrin intermediate reacts with AGT. nih.govnih.gov The formation of these various cross-links represents a significant form of DNA damage. nih.gov

Relationship to Mutagenic Properties